molecular formula C21H25N3O2S B11650485 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11650485
M. Wt: 383.5 g/mol
InChI Key: RYCBRCZZTJRNED-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydrothieno[2,3-c]pyridine ring, and a methylphenoxyacetamide moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothieno[2,3-c]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol compound under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Methylphenoxyacetamide Moiety: This step involves the reaction of the intermediate compound with 2-methylphenoxyacetic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to study the interactions between proteins and small molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-(3,5-dimethylphenyl)benzenesulfonamide: This compound shares the cyano group and aromatic structure but differs in the overall framework and functional groups.

    N-(3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide: Similar in structure but lacks the tetramethyl substitution on the tetrahydrothieno[2,3-c]pyridine ring.

Uniqueness

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the cyano group, tetramethyl substitution, and methylphenoxyacetamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C21H25N3O2S/c1-13-8-6-7-9-16(13)26-12-17(25)23-19-15(11-22)14-10-20(2,3)24-21(4,5)18(14)27-19/h6-9,24H,10,12H2,1-5H3,(H,23,25)

InChI Key

RYCBRCZZTJRNED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N

Origin of Product

United States

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